molecular formula C15H23NO B14813921 5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine

5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine

Cat. No.: B14813921
M. Wt: 233.35 g/mol
InChI Key: YWAPVQKSQVTHBE-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine is an organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of Substituents: The tert-butyl, cyclopropoxy, and isopropyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions on the pyridine ring.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine: Similar structure with a different position of the cyclopropoxy group.

    5-Tert-butyl-3-methoxypyridine: Similar structure with a methoxy group instead of a cyclopropoxy group.

Uniqueness

5-Tert-butyl-3-cyclopropoxy-2-isopropylpyridine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

5-tert-butyl-3-cyclopropyloxy-2-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO/c1-10(2)14-13(17-12-6-7-12)8-11(9-16-14)15(3,4)5/h8-10,12H,6-7H2,1-5H3

InChI Key

YWAPVQKSQVTHBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)C(C)(C)C)OC2CC2

Origin of Product

United States

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